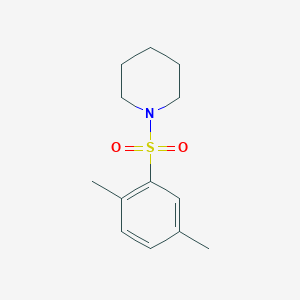

1-(2,5-Dimethylphenyl)sulfonylpiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71796-21-9 |

|---|---|

Molekularformel |

C13H19NO2S |

Molekulargewicht |

253.36g/mol |

IUPAC-Name |

1-(2,5-dimethylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C13H19NO2S/c1-11-6-7-12(2)13(10-11)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI-Schlüssel |

RZJGNPVVLRCHJI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2 |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(2,5-Dimethylphenyl)sulfonylpiperidine chemical structure and properties

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)sulfonylpiperidine: Synthesis, Characterization, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)sulfonylpiperidine, a sulfonamide derivative incorporating the versatile piperidine scaffold. Sulfonamides are a cornerstone in medicinal chemistry, while the piperidine ring is a privileged structure found in numerous pharmaceuticals.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of the compound's chemical structure, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it synthesizes information on the known biological activities of structurally related N-arylsulfonylpiperidines to illuminate the potential research and therapeutic applications of this specific molecule.

Introduction to N-Arylsulfonylpiperidines

The strategic combination of an arylsulfonyl group with a piperidine nucleus creates a molecular scaffold of significant interest in medicinal chemistry. The sulfonamide functional group (R-SO₂-NR'R'') is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][4] This is largely due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets.[1]

Simultaneously, the piperidine ring is one of the most prevalent heterocyclic motifs in approved drugs, valued for its ability to introduce conformational rigidity, improve pharmacokinetic properties, and provide vectors for further functionalization.[2][3] The fusion of these two moieties in structures like 1-(2,5-Dimethylphenyl)sulfonylpiperidine yields compounds with potential for diverse biological activities, making them attractive targets for synthesis and evaluation in drug discovery programs.

Chemical Structure and Nomenclature

The molecule is systematically named 1-[(2,5-dimethylphenyl)sulfonyl]piperidine . Its structure consists of a central sulfonamide linkage connecting a 2,5-dimethylphenyl (or 2,5-xylyl) group to the nitrogen atom of a piperidine ring.

Caption: Chemical structure of 1-(2,5-Dimethylphenyl)sulfonylpiperidine.

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing N-arylsulfonylpiperidines is the nucleophilic substitution reaction between an arylsulfonyl chloride and piperidine.[5][6] This approach is efficient and utilizes readily available starting materials.

Synthetic Workflow

The synthesis proceeds via a single-step sulfonylation of piperidine.

Caption: General workflow for the synthesis of 1-(2,5-Dimethylphenyl)sulfonylpiperidine.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis and purification of the title compound.

Materials:

-

Piperidine

-

2,5-Dimethylbenzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions. Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water.

-

-

Base Addition: Add triethylamine (1.1-1.2 eq.) to the stirred piperidine solution.

-

Causality: Triethylamine acts as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. The base neutralizes the HCl as it is formed, driving the reaction to completion.

-

-

Sulfonyl Chloride Addition: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: Progress can be monitored by TLC, comparing the reaction mixture to the starting material spots. The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, single product spot indicates completion.

-

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine (to aid in phase separation).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,5-Dimethylphenyl)sulfonylpiperidine.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-(2,5-Dimethylphenyl)sulfonylpiperidine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[7][8][9]

Physical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₃H₁₉NO₂S | Calculated |

| Molecular Weight | 253.36 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Based on similar sulfonamides.[8] |

| Melting Point | Not reported. Expected to be a solid at room temperature. | Analogs like 1-(2,5-dimethylphenyl)piperazine melt at 44-48°C.[10] |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, Ethyl Acetate; insoluble in water. | Typical for N-arylsulfonyl compounds. |

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure confirmation.[7][11]

4.2.1 Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence of the sulfonamide group.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3050-2850 | Medium-Strong | C-H (Aromatic and Aliphatic) stretching |

| ~1340-1320 | Strong | S=O Asymmetric stretching |

| ~1160-1140 | Strong | S=O Symmetric stretching |

| ~1100-1000 | Medium | C-N stretching |

Rationale: The two strong absorption bands for the S=O stretches are highly characteristic and are a primary indicator of successful sulfonamide formation.[7][12]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

-

δ 7.6-7.1 (3H, m): Protons on the 2,5-dimethylphenyl ring.

-

δ 3.2-3.0 (4H, m): Protons on the piperidine ring adjacent to the nitrogen atom (-CH₂-N-SO₂-).

-

δ 2.4 (3H, s): Protons of one methyl group on the aromatic ring.

-

δ 2.3 (3H, s): Protons of the second methyl group on the aromatic ring.

-

δ 1.7-1.5 (6H, m): Remaining protons on the piperidine ring (-CH₂-CH₂-CH₂-).

Rationale: The chemical shifts are based on data from similar N-arylsulfonylpiperidine structures, where the electron-withdrawing sulfonyl group shifts the adjacent piperidine protons downfield.[8][11]

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

-

δ 138-128: Aromatic carbons.

-

δ ~48: Piperidine carbons adjacent to nitrogen (C2/C6).

-

δ ~26: Piperidine carbon at the 4-position (C4).

-

δ ~24: Piperidine carbons at the 3/5-positions (C3/C5).

-

δ ~21, ~19: Methyl group carbons.

4.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Expected Molecular Ion ([M]⁺): m/z = 253.1187 (for C₁₃H₁₉NO₂S).

-

Key Fragmentation Patterns: Loss of the piperidine moiety, cleavage of the S-N bond, or loss of SO₂ are common fragmentation pathways for sulfonamides.

Potential Applications in Research and Drug Discovery

While 1-(2,5-Dimethylphenyl)sulfonylpiperidine itself may not have extensively reported biological activity, its structural class is rich with pharmacological potential. It serves as a valuable scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: N-arylsulfonylpiperidine derivatives have been successfully developed as potent and selective inhibitors of matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis.[13]

-

Anti-Osteoporosis Agents: Structurally related compounds have shown significant activity as inhibitors of cathepsin K, a key enzyme involved in bone resorption, suggesting potential applications in treating osteoporosis.[8]

-

Anticancer Activity: The 1-arylsulfonylindole scaffold, a related structure, has been explored for the development of histone deacetylase (HDAC) inhibitors, a major target in oncology.[14]

-

Antimalarial Compounds: N-sulfonylpiperidine moieties have been incorporated into tetraoxane structures, yielding potent antimalarial agents that are effective against drug-resistant strains of P. falciparum.[11]

-

Synthetic Building Block: This compound is a useful intermediate for further chemical modification, allowing researchers to explore structure-activity relationships by functionalizing either the aromatic or piperidine rings.[2][15]

Safety and Handling

No specific toxicology data for 1-(2,5-Dimethylphenyl)sulfonylpiperidine is available. However, based on safety data for related compounds like 1-(2,5-Dimethylphenyl)piperazine and general chemical safety principles, the following precautions are advised:[16][17]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Some related piperazine compounds are classified as corrosive and can cause severe skin burns and eye damage.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2,5-Dimethylphenyl)sulfonylpiperidine is a synthetically accessible compound that merges two pharmaceutically important structural motifs. This guide has provided a robust framework for its synthesis, purification, and structural characterization based on established chemical principles and data from closely related analogs. The diverse biological activities exhibited by the N-arylsulfonylpiperidine class highlight the potential of this specific molecule as a valuable scaffold for further investigation in medicinal chemistry and drug discovery programs.

References

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). Journal of Molecular Modeling. Available at: [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Molecules. Available at: [Link]

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry. Available at: [Link]

-

Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science. Available at: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules. Available at: [Link]

-

Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (2006). Arkivoc. Available at: [Link]

-

1-(2,4-dimethylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. (n.d.). PubChem. Available at: [Link]

-

Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. (2015). Organic Letters. Available at: [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2017). Molecules. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules. Available at: [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. (2015). Journal of Medicinal Chemistry. Available at: [Link]

-

1-(2,5-Dimethylphenyl)piperazine, 25G. (n.d.). CareWell Goods. Available at: [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). Molbank. Available at: [Link]

-

Piperidine - Acute Exposure Guideline Levels. (n.d.). NCBI Bookshelf. Available at: [Link]

-

A convenient synthesis of N-Arylsulphonyl sulphoximines. (1976). Synthesis. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Available at: [Link]

-

N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2022). Molbank. Available at: [Link]

-

The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. (2021). Acta Crystallographica Section E. Available at: [Link]

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. (2018). Organic Letters. Available at: [Link]

-

Benzoyl piperidine. (n.d.). Organic Syntheses. Available at: [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Available at: [Link]

Sources

- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. espublisher.com [espublisher.com]

- 5. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids [comptes-rendus.academie-sciences.fr]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Resurgence of a Privileged Scaffold: A Technical Guide to N-Arylsulfonyl Piperidine Compounds in Modern Drug Discovery

Abstract

The N-arylsulfonyl piperidine motif represents a cornerstone in medicinal chemistry, a "privileged scaffold" that consistently appears in a wide array of biologically active agents. Its unique combination of a conformationally restricted piperidine ring and an electron-withdrawing arylsulfonyl group confers favorable physicochemical properties, metabolic stability, and the ability to engage in specific, high-affinity interactions with a variety of biological targets. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical class. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for core reactions, and explore the mechanistic basis of their pharmacological effects, with a particular focus on their emerging roles in treating complex diseases of the central nervous system (CNS) and beyond.

Introduction: The Enduring Appeal of the N-Arylsulfonyl Piperidine Core

The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, prized for its ability to introduce three-dimensional complexity and serve as a scaffold for diverse functionalization.[1][2] When the piperidine nitrogen is functionalized with an arylsulfonyl group, the resulting N-arylsulfonyl piperidine scaffold gains several advantageous properties. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the piperidine nitrogen, preventing off-target interactions with aminergic G protein-coupled receptors (GPCRs) and improving oral bioavailability. This modification also introduces a key pharmacophoric element capable of participating in hydrogen bonding and other non-covalent interactions within protein binding pockets.

This guide will explore the chemical biology of N-arylsulfonyl piperidines, from their synthesis to their therapeutic implications, providing both a high-level strategic overview and detailed, actionable protocols.

Synthetic Strategies: Building the N-Arylsulfonyl Piperidine Scaffold

The construction of N-arylsulfonyl piperidines is most commonly achieved through the nucleophilic substitution of a piperidine derivative onto an arylsulfonyl chloride. This seemingly straightforward reaction is, however, nuanced, with several methodologies developed to accommodate various substitution patterns and to improve efficiency and scalability.

Classical Approach: Direct N-Sulfonylation

The most fundamental approach involves the direct reaction of a substituted or unsubstituted piperidine with a commercially available or synthesized arylsulfonyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the sulfonyl chloride.

-

Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as it is soluble in the reaction medium and its hydrochloride salt can be easily removed during workup. Inorganic bases such as sodium carbonate can also be employed, particularly in biphasic systems.[1]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: General Procedure for the Synthesis of N-Arylsulfonyl Piperidines [1]

-

Dissolution: Dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Modern Synthetic Approaches: Enhancing Efficiency and Diversity

While the classical approach is robust, modern drug discovery often demands more efficient and diversity-oriented synthetic strategies.

-

One-Pot Syntheses: Several one-pot procedures have been developed to streamline the synthesis of highly functionalized piperidines, which can then be N-sulfonated. These methods often involve domino reactions, such as Michael addition-aldol cyclization sequences, to rapidly build complexity.[4][5]

-

Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers significant advantages in terms of automation and purification. Piperidine derivatives can be tethered to a solid support, followed by N-sulfonylation and subsequent cleavage from the resin.[6][7][8] This approach has been successfully used to generate libraries of N-arylsulfonyl piperidines for high-throughput screening.

Diagram: General Synthetic Workflow for N-Arylsulfonyl Piperidines

Caption: N-Arylsulfonyl piperidines can block the active site of acetylcholinesterase (AChE).

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of N-arylsulfonyl piperidine compounds is critical for establishing structure-activity relationships and ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about its conformation. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem MS (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. [10][11]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the characteristic S=O stretching vibrations of the sulfonyl group, which typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). [1]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of N-arylsulfonyl piperidine derivatives. Reversed-phase HPLC with UV detection is commonly used, although for compounds lacking a strong chromophore, alternative detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) may be necessary. [12][13]

Experimental Protocol: Analytical HPLC Method for Purity Assessment

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Conclusion and Future Perspectives

The N-arylsulfonyl piperidine scaffold continues to be a highly fruitful area of research in drug discovery. Its favorable pharmacological properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the application of this scaffold to a broader range of biological targets, including those involved in cancer and infectious diseases. Furthermore, the continued development of innovative synthetic methodologies, such as asymmetric synthesis and late-stage functionalization, will enable the exploration of an even greater chemical space around this privileged core structure. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the potential of N-arylsulfonyl piperidine compounds in their own drug discovery endeavors.

References

-

Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters. [Link]

-

Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. PubMed Central. [Link]

-

The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science. [Link]

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

-

Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. PubMed. [Link]

-

Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydr. PubMed. [Link]

-

Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

-

Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

-

One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. PubMed. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

-

One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum. [Link]

-

Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. ResearchGate. [Link]

-

A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Organic Communications. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

-

A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. ResearchGate. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis, enzyme inhibition and molecular docking studies of 1- Arylsulfonyl-4-phenylpiperazine derivatives. ResearchGate. [Link]

-

Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

-

Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. BRAINLIFE.ORG. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alternative-therapies.com [alternative-therapies.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of sulfonamide bonds in piperidine rings

Topic: Thermodynamic Stability of Sulfonamide Bonds in Piperidine Rings Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Stability Scientists.

Executive Summary

The N-sulfonylpiperidine moiety represents a "privileged scaffold" in modern drug discovery, featuring prominently in GPCR antagonists, enzyme inhibitors, and ion channel modulators. Its prevalence stems not only from its ability to orient pharmacophores in specific vectors but also from its exceptional chemical inertness .

This guide dissects the thermodynamic and kinetic stability of the sulfonamide bond (

Theoretical Framework: The Nature of the S-N Bond

To understand stability, we must first define the bond character. The sulfonamide nitrogen in a piperidine ring is

1.1 Electronic Stabilization

Classically attributed to

-

Bond Dissociation Energy (BDE): The homolytic BDE of the

bond in sulfonamides typically exceeds 65–70 kcal/mol , significantly higher than carboxamides in similar environments. -

Resonance: The

bond exhibits partial double-bond character, restricting rotation. In piperidines, this locks the ring into a specific chair conformation relative to the sulfonyl group, often placing the bulky sulfonyl group in the equatorial position to minimize 1,3-diaxial interactions.

1.2 The "Tertiary" Advantage

The stability of N-sulfonylpiperidines is fundamentally distinct from primary (

-

Primary/Secondary: Possess an acidic proton (

). In basic conditions, they form a stable anion ( -

Tertiary (Piperidine): Lacks an acidic proton. It cannot ionize. However, it is paradoxically more stable to base hydrolysis because the leaving group would be a secondary amine anion (

), which is highly unstable (

Mechanistic Degradation Pathways

While thermodynamically stable, the bond is not infinitely inert. Degradation is kinetically controlled.

2.1 Acid-Catalyzed Hydrolysis (Dominant Pathway)

In N-sulfonylpiperidines, hydrolysis is the primary concern, typically requiring low pH and elevated temperatures.

Mechanism:

-

Protonation: The sulfonyl oxygen is protonated (pre-equilibrium).

-

Nucleophilic Attack: Water attacks the electrophilic sulfur.

-

Transition State: A trigonal bipyramidal intermediate forms.[1]

-

Cleavage: The

bond breaks, expelling the piperidine (as a protonated ammonium species).

2.2 Visualization of Hydrolysis Mechanism

Figure 1: Acid-catalyzed hydrolysis pathway (A-2 mechanism) for tertiary sulfonamides.

Structural Determinants of Stability

The thermodynamic stability of the N-sulfonylpiperidine bond is heavily influenced by substituents on the sulfonyl aromatic ring (if aryl-sulfonamide) and the piperidine ring itself.

3.1 Hammett Correlation (Electronic Effects)

For aryl-sulfonylpiperidines, the hydrolysis rate (

-

Electron Withdrawing Groups (EWGs, e.g.,

): Increase the electrophilicity of the Sulfur atom.-

Effect:Accelerates hydrolysis (makes S more susceptible to water attack).

-

-

Electron Donating Groups (EDGs, e.g.,

): Stabilize the ground state.-

Effect:Retards hydrolysis.

-

3.2 Steric Hindrance

Substituents at the ortho position of the sulfonyl ring or the C2/C6 positions of the piperidine ring dramatically increase stability by blocking the trajectory of the incoming nucleophile (water).

Experimental Protocol: Stability Profiling

To validate the thermodynamic stability for a drug candidate, a standard "Force Degradation" protocol is insufficient. You must use "Accelerated Stress Testing" to generate meaningful kinetics.

4.1 Protocol Workflow

Objective: Determine

Reagents:

-

Acidic Medium: 1N HCl and 6N HCl.

-

Basic Medium: 1N NaOH (Expect minimal degradation).

-

Internal Standard: Caffeine or Benzophenone (non-reactive).

Step-by-Step Methodology:

-

Preparation: Dissolve N-sulfonylpiperidine analog (10 mM) in DMSO. Dilute to 100 µM in the respective acid/base matrix (50:50 ACN:Water to ensure solubility).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 60°C, 80°C, and 100°C (heating block).

-

Sampling: At

hours. -

Quenching: Neutralize acid samples with equal volume 1N NaOH (and vice versa) immediately before injection.

-

Analysis: UHPLC-MS/MS (Reverse phase C18). Monitor parent ion disappearance and piperidine release.

4.2 Data Processing (Arrhenius Extrapolation)

To predict shelf-life stability at 25°C:

-

Plot

vs. -

Plot

vs. -

Calculate Activation Energy (

) from the slope (

4.3 Experimental Workflow Diagram

Figure 2: Accelerated stability testing workflow for sulfonamide kinetic profiling.

Comparative Stability Data

The following table summarizes typical half-life (

| Compound Class | Structure Type | Estimated | Thermodynamic Stability Note |

| N-Sulfonylpiperidine | Tertiary Sulfonamide | > 500 Hours | Extremely stable; negligible hydrolysis under standard stress. |

| N-Methyl-benzenesulfonamide | Secondary Sulfonamide | ~ 150 Hours | Moderately stable; susceptible to N-protonation. |

| Benzamide (Piperidine) | Tertiary Carboxamide | ~ 24 Hours | Carbonyl carbon is more electrophilic than Sulfonyl sulfur. |

| Sulfonyl Chloride | Precursor | < 0.1 Hour | Rapid hydrolysis; thermodynamically unstable in water. |

Key Insight: The N-sulfonylpiperidine bond is roughly 20x more stable than the corresponding carboxamide (amide) bond. This makes it an ideal linker for oral drugs requiring high metabolic stability against peptidases and amidases.

References

-

IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Sulfonamides.[2][3][4][5][6][7][8][9][10][11][12] [Link]

-

RSC Publishing. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.[13] J. Chem. Soc., Perkin Trans. 2. [Link]

-

National Institutes of Health (NIH). Thermodynamic and structural aspects of sulfonamide crystals and solutions. [Link]

-

American Chemical Society (ACS). Reactivity and Mechanism in the Hydrolysis of β-Sultams. J. Am. Chem. Soc.[3] [Link]

-

ScienceDirect. Sulfonamides: A review of their stability and degradation. (General Reference for drug stability). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfenamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.rug.nl [research.rug.nl]

- 10. acs.figshare.com [acs.figshare.com]

- 11. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Nucleophilic Substitution Conditions for Sulfonylpiperidine Formation

This Application Note provides a comprehensive technical guide for the synthesis of sulfonylpiperidines via nucleophilic substitution. It is designed for researchers in medicinal chemistry and drug development, focusing on protocol optimization, mechanistic understanding, and troubleshooting.

Abstract

Sulfonylpiperidines represent a privileged scaffold in medicinal chemistry, serving as core moieties in carbonic anhydrase inhibitors, antihistamines, and antipsychotics. This guide details the optimized conditions for synthesizing sulfonylpiperidines via the nucleophilic substitution of sulfonyl chlorides with piperidine. We analyze the mechanistic underpinnings of the reaction, provide a robust standard operating procedure (SOP), and explore green chemistry alternatives.

Introduction & Mechanistic Insight

The formation of a sulfonylpiperidine involves the reaction of a piperidine derivative (a secondary amine) with a sulfonyl chloride. While often simplified as a direct displacement, the mechanism is best described as a Nucleophilic Substitution at Sulfur (

The Reaction Mechanism

Unlike carbon-centered

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Transition State: A pentacoordinate sulfur species is formed where the oxygen atoms, the organic group (R), the entering nitrogen, and the leaving chloride ligand adopt a specific geometry.

-

Elimination: The chloride ion is expelled, and the sulfonamide bond is established.

-

Deprotonation: A base (auxiliary or excess amine) removes the proton from the charged nitrogen species to generate the neutral sulfonamide.

Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical role of the base.

Caption: Mechanistic pathway for sulfonylpiperidine formation. Note the competition between product formation and hydrolysis if moisture is present.

Strategic Optimization of Reaction Conditions

Success in sulfonylation depends on balancing the nucleophilicity of piperidine against the hydrolytic instability of sulfonyl chloride.

Solvent Selection

The solvent must solubilize both the organic sulfonyl chloride and the amine while minimizing hydrolysis.

| Solvent | Polarity | Pros | Cons | Recommendation |

| Dichloromethane (DCM) | Non-polar | Excellent solubility; easy workup (volatile). | Not "green"; toxic. | Primary Choice (Lab Scale) |

| THF | Polar Aprotic | Good for polar substrates; water-miscible (easy washing). | Peroxide risk; absorbs moisture. | Secondary Choice |

| Acetonitrile | Polar Aprotic | High dielectric constant; accelerates polar transition states. | Can be difficult to remove completely. | Use for sluggish reactions |

| Water | Polar Protic | Green; cheap. | Hydrolysis risk high; requires Schotten-Baumann conditions. | Green Choice |

Base Selection

The base neutralizes the HCl byproduct.[1][2] Failure to remove HCl protonates the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

Triethylamine (TEA) / DIPEA: Standard organic bases. Easy to remove.

-

Pyridine: Acts as both solvent and base. Excellent for unreactive sulfonyl chlorides but difficult to remove (requires acid wash).

-

Inorganic Bases (

, NaOH): Used in biphasic systems (Schotten-Baumann). Economical but requires vigorous stirring.

Standard Protocol (DCM/TEA Method)

This protocol is the industry standard for small-to-medium scale synthesis (100 mg to 10 g).

Reagents & Equipment[3]

-

Substrate: Sulfonyl Chloride (1.0 equiv)[2]

-

Nucleophile: Piperidine (1.0 - 1.2 equiv)

-

Base: Triethylamine (1.5 - 2.0 equiv) or Pyridine[2]

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Catalyst (Optional): DMAP (5-10 mol%) for sterically hindered substrates.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition.

-

Addition:

-

Mix Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) in a separate vial with a small amount of DCM.

-

Add this mixture dropwise to the sulfonyl chloride solution over 10-15 minutes.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

-

Quenching: Once complete, add water (10 mL) to quench any unreacted sulfonyl chloride.

-

Workup (Crucial for Purity):

-

Dilute with DCM.[3]

-

Acid Wash: Wash the organic layer with 1M HCl (2x). Rationale: This protonates excess piperidine and TEA, moving them to the aqueous layer.

-

Base Wash: Wash with Saturated

(to remove any sulfonyl chloride hydrolysis products). -

Brine Wash: Wash with saturated NaCl.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo.

Workflow Diagram

Caption: Operational workflow for the synthesis of sulfonylpiperidines.

Green Chemistry & Alternative Methods

For industrial scalability and environmental compliance, researchers often shift away from DCM.

Schotten-Baumann Conditions (Aqueous)

This method uses water as the primary solvent or co-solvent.

-

Protocol: Dissolve piperidine in water (or Acetone/Water 1:1). Add NaOH (2.0 equiv). Add Sulfonyl Chloride dropwise at 0°C.[1][2]

-

Advantage: Eliminates halogenated solvents; simple filtration if the product is solid.

-

Reference: See BenchChem protocols for eco-friendly sulfonamide synthesis [1].

Mechanochemistry (Solvent-Free)

Grinding sulfonyl chloride and piperidine with a solid base (e.g.,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use anhydrous solvents.[2] Add amine immediately after dissolving chloride. |

| Incomplete Reaction | HCl Inhibition | Increase Base equivalents (TEA/Pyridine). HCl salts of piperidine may precipitate and stop reacting. |

| Impurity: Sulfonic Acid | Moisture entry | Use inert atmosphere ( |

| Impurity: Amine Residue | Poor Workup | Ensure the 1M HCl wash step is performed thoroughly during extraction. |

References

-

National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Mechanistic parallels). Retrieved from [Link]

-

Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). Sustainable synthesis of sulfonamides via oxidative chlorination. Retrieved from [Link]

-

MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2,5-Dimethylbenzenesulfonyl Piperidine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,5-dimethylbenzenesulfonyl piperidine, a valuable building block in contemporary drug discovery. The protocol detailed herein is designed for researchers, chemists, and process development professionals, offering a robust and scalable methodology. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and address critical considerations for process safety, optimization, and troubleshooting. The synthesis is predicated on the classical and highly reliable reaction between 2,5-dimethylbenzenesulfonyl chloride and piperidine.[1][2][3] This guide emphasizes causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Aryl Sulfonamides

Aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The sulfonamide functional group (-SO₂NR₂) acts as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets. The specific compound, 2,5-dimethylbenzenesulfonyl piperidine, combines the lipophilic and sterically defined 2,5-dimethylphenyl group with the saturated heterocyclic piperidine ring, making it an important intermediate for synthesizing complex molecules with potential therapeutic value.

The most direct and widely adopted method for preparing aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] While straightforward on a laboratory scale, scaling this synthesis presents distinct challenges, primarily related to managing the reaction's exothermicity, ensuring homogeneous mixing, and developing an efficient purification strategy.[6][7] This guide provides a validated protocol that addresses these scale-up considerations to deliver the target compound in high yield and purity.

Reaction Mechanism and Stoichiometric Considerations

The formation of 2,5-dimethylbenzenesulfonyl piperidine proceeds via a nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride. This reaction generates the desired sulfonamide and hydrochloric acid (HCl) as a byproduct.

Mechanism Overview:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Chloride Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating a chloride ion.

-

Proton Transfer: The resulting positively charged nitrogen is deprotonated.

To drive the reaction to completion and neutralize the HCl byproduct, a base is required. A tertiary amine, such as triethylamine (TEA), is an ideal choice as it is non-nucleophilic and will not compete with piperidine in reacting with the sulfonyl chloride. The base scavenges the HCl to form triethylammonium chloride, a salt that often precipitates from common organic solvents, providing a visual indicator of reaction progress.

Caption: Mechanism of Sulfonamide Formation.

Materials and Equipment

Materials

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Key Hazards |

| 2,5-Dimethylbenzenesulfonyl chloride | 19040-62-1 | 206.68 | Corrosive, causes severe skin burns and eye damage.[8] |

| Piperidine | 110-89-4 | 85.15 | Highly flammable, toxic, corrosive.[9][10] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Highly flammable, corrosive. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Highly flammable, may form explosive peroxides. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Highly flammable. |

| Hexanes | 110-54-3 | 86.18 | Highly flammable, neurotoxin. |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | N/A | N/A | Non-hazardous. |

| Brine (Saturated Aqueous NaCl) | N/A | N/A | Non-hazardous. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Non-hazardous. |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the intended scale, e.g., 2 L)

-

Mechanical overhead stirrer with a PTFE paddle

-

Addition funnel (pressure-equalizing)

-

Digital thermometer or thermocouple probe

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Heating mantle with a temperature controller

-

Cooling bath (ice-water or cryo-cooler)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum pump

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Scale-Up Experimental Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments to reagent quantities and equipment size are necessary for different scales.

Step 1: Reactor Setup and Reagent Preparation

-

Assemble the three-neck flask with the overhead stirrer, thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

In a separate beaker, prepare a solution of 2,5-dimethylbenzenesulfonyl chloride (103.4 g, 0.5 mol, 1.0 equiv.) in anhydrous THF (250 mL).

-

Charge the reaction flask with piperidine (51.1 g, 0.6 mol, 1.2 equiv.) and anhydrous THF (500 mL).

-

Add triethylamine (76.0 g, 0.75 mol, 1.5 equiv.) to the piperidine solution in the flask.

-

Begin stirring the solution under a positive pressure of nitrogen.

Causality Note: Using a slight excess of piperidine and a greater excess of triethylamine ensures the complete consumption of the more expensive sulfonyl chloride and effectively neutralizes all generated HCl. Anhydrous THF is used to prevent hydrolysis of the sulfonyl chloride.[2]

Step 2: Controlled Addition and Reaction

-

Cool the stirred piperidine/TEA solution to 0-5 °C using an ice-water bath.

-

Transfer the 2,5-dimethylbenzenesulfonyl chloride solution to the addition funnel.

-

Add the sulfonyl chloride solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Causality Note: The reaction is highly exothermic.[6] A slow, controlled addition at a low temperature is critical to prevent a thermal runaway and minimize the formation of side products. Maintaining a low temperature ensures selectivity and safety.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase), checking for the disappearance of the 2,5-dimethylbenzenesulfonyl chloride spot.

-

Once the reaction is complete, cool the mixture again to ~10 °C.

-

Slowly quench the reaction by adding deionized water (500 mL).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL) to remove excess piperidine and TEA, saturated NaHCO₃ solution (200 mL) to remove residual acid, and finally with brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Causality Note: The aqueous work-up is designed to systematically remove unreacted starting materials and salts. The acid wash removes basic components (piperidine, TEA), while the bicarbonate wash neutralizes any remaining acid, ensuring a clean crude product for purification.

Step 4: Product Purification and Characterization

-

The crude product, a viscous oil or off-white solid, can be purified by recrystallization.

-

Dissolve the crude material in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40 °C to a constant weight.

-

Expected Yield: 115-125 g (85-93%).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Causality Note: Recrystallization is an effective and scalable method for purifying solid compounds, efficiently removing soluble impurities.[11] The choice of solvent system (EtOAc/Hexanes) is determined by the product's solubility profile.

Caption: Scalable Synthesis Workflow.

Safety and Environmental Health

All operations must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, safety glasses/goggles, and nitrile gloves. Given the corrosive nature of the reagents, neoprene or butyl rubber gloves and a face shield are highly recommended during reagent transfer.[8][12]

-

Reagent Handling:

-

2,5-Dimethylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle under an inert atmosphere. Causes severe burns.[8] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.

-

Piperidine: Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin.[9][10] Keep away from ignition sources.

-

-

Spill & Waste Management: Neutralize small spills of acidic or basic materials before cleanup. Absorb solvent spills with an inert material (e.g., vermiculite). Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Product loss during work-up. | 1. Extend reaction time; confirm completion by TLC. 2. Ensure all glassware and solvents are scrupulously dry. 3. Perform extractions carefully; avoid overly vigorous washing. |

| Oily Product/Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting materials). 2. Residual solvent. | 1. Re-purify by column chromatography (silica gel, Hexanes/EtOAc gradient). 2. Ensure product is thoroughly dried under high vacuum. |

| Reaction Overheats | 1. Addition of sulfonyl chloride was too fast. 2. Inefficient cooling. | 1. Immediately stop the addition and enhance cooling. 2. Ensure the cooling bath has sufficient capacity and is in good contact with the flask. |

| Formation of Emulsion during Work-up | 1. Vigorous shaking of the separatory funnel. | 1. Use gentle inversions instead of shaking. 2. Add brine to the separatory funnel to help break the emulsion. |

References

- Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). IOP Conference Series: Earth and Environmental Science.

-

Barrett, A. G. M., & Cook, A. S. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

-

Roberts, D. W., & Williams, A. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

-

ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]

-

Wang, Y., et al. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. MDPI. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen. [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iscientific.org [iscientific.org]

- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asiachmical.com [asiachmical.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. chemos.de [chemos.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Guide: Removing Unreacted Sulfonyl Chloride

Topic: Purification Strategies for Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Hidden" Impurity Challenge

In sulfonamide synthesis (

This guide moves beyond standard textbook workups to provide field-tested, high-efficiency protocols for removing these lipophilic impurities without crashing your yield.

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, analyze your product's physicochemical properties. The wrong choice can lead to emulsion locks or product hydrolysis.

Figure 1: Strategic selection of purification method based on product stability and workflow constraints.

Part 2: The Protocols

Protocol A: The "Liquid Scavenger" (DMAPA Method)

Best For: Robust solution-phase synthesis; removing lipophilic sulfonyl chlorides that co-elute with product. Mechanism: 3-(Dimethylamino)-1-propylamine (DMAPA) reacts rapidly with excess sulfonyl chloride to form a highly basic sulfonamide. An acidic wash then protonates this byproduct, forcing it into the aqueous layer while your neutral product remains in the organic phase.

Step-by-Step:

-

Check Stoichiometry: Calculate the theoretical excess of sulfonyl chloride (usually 1.1–1.5 equiv used in reaction).

-

Add Scavenger: Add DMAPA (0.2 – 0.5 equiv relative to starting sulfonyl chloride) to the reaction mixture.

-

Note: If the reaction is complete but

persists, 1.5 equivalents relative to the remaining impurity is sufficient.

-

-

Agitate: Stir at room temperature for 15–30 minutes.

-

Validation: TLC should show the disappearance of the non-polar

spot and the appearance of a baseline (polar) spot.

-

-

Acid Wash: Dilute with organic solvent (DCM or EtOAc) and wash with 1M HCl (2x).[1]

-

Chemistry: The DMAPA-sulfonamide byproduct becomes an ammonium salt (

) and partitions into the water.

-

-

Final Wash: Wash organic layer with Brine, dry over

, and concentrate.

Protocol B: Solid-Supported Scavenging

Best For: Parallel medicinal chemistry (library generation), acid-sensitive products, or avoiding emulsions. Mechanism: A polymer-supported amine (PS-Trisamine or PS-Piperidine) reacts with the sulfonyl chloride. The impurity becomes covalently bound to the bead, which is removed via filtration.

Step-by-Step:

-

Select Resin: Use PS-Trisamine (typical loading 3–4 mmol/g).

-

Calculate Loading: Add 2–3 equivalents of resin relative to the estimated excess sulfonyl chloride.

-

Incubate: Add resin directly to the reaction vessel. Shake (do not stir with magnetic bar to avoid grinding beads) for 2–16 hours.

-

Optimization: Heating to 40°C can accelerate scavenging for hindered sulfonyl chlorides.

-

-

Filter: Filter the mixture through a frit or Celite pad.

-

Rinse: Wash the resin cake with DCM/THF to recover any physically adsorbed product.

-

Evaporate: The filtrate contains the purified product.

Protocol C: Enhanced Hydrolysis (The "Hot Base" Wash)

Best For: Large-scale process chemistry where resins are too expensive. Challenge: Simple water washing is often too slow for lipophilic/hindered sulfonyl chlorides (e.g., tosyl chloride), leading to "carryover."

Step-by-Step:

-

Quench: Add a solution of 2M NaOH or Sat.

(depending on product stability). -

Heat (Critical Step): If the product is stable, heat the biphasic mixture to 40–50°C with vigorous stirring for 30–60 minutes.

-

Why: Hydrolysis of sulfonyl chlorides is temperature-dependent. Room temperature hydrolysis can take days for hindered substrates [1].

-

-

Phase Separation: Cool to RT. Separate layers. The sulfonyl chloride converts to the sodium sulfonate salt (

), which stays in the aqueous layer.

Part 3: Comparative Analysis

| Feature | Liquid Scavenger (DMAPA) | Solid Scavenger (Resin) | Basic Hydrolysis |

| Speed | Fast (15-30 min) | Slow (2-16 hours) | Variable (Temp dependent) |

| Cost | Low | High | Very Low |

| Scalability | High (kg scale) | Low (mg to g scale) | High (Multi-kg) |

| GTI Removal | Excellent (<10 ppm) | Excellent (<10 ppm) | Moderate (Risk of carryover) |

| Constraint | Product must not be basic | Product must not bind resin | Product must be base-stable |

Part 4: Troubleshooting & FAQs

Q1: I used the DMAPA method, but my product yield dropped significantly.

Diagnosis: Your product might be forming a salt with the acid wash, or it has a basic moiety that is being extracted. Fix:

-

If your product contains a basic amine, do not use HCl . Instead, use a carboxylic acid scavenger (like succinic anhydride) followed by a basic wash, OR switch to Protocol B (Solid Scavenger).

-

Ensure the sulfonamide proton (

) isn't being deprotonated if you are using a strong base wash in other steps.

Q2: The sulfonyl chloride spot won't disappear on TLC despite hydrolysis.

Diagnosis: The reaction is kinetically limited. The lipophilic chloride is hiding in the organic phase and not contacting the aqueous base effectively. Fix:

-

Add a Phase Transfer Catalyst (PTC): Add 1-5 mol% Tetrabutylammonium bromide (TBAB). This shuttles the hydroxide into the organic layer to attack the chloride [2].

-

Switch to Homogeneous Quench: Add pyridine/water (1:1) and heat briefly before workup.

Q3: How do I prove the Genotoxic Impurity (GTI) is gone?

Validation: Standard NMR is often insufficient for ppm-level detection.

-

Derivatization Test: Take an aliquot of your final product, add excess amine (e.g., morpholine), and check by LC-MS for the formation of the morpholine-sulfonamide adduct. If none forms, the reactive chloride is absent.

References

-

Kinetics of Hydrolysis: Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics.[2][3] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

- Phase Transfer Catalysis: Naik, S. D., & Doraiswamy, L. K. (1998). Phase transfer catalysis: Chemistry and engineering. AIChE Journal.

-

Genotoxic Impurities: European Medicines Agency (EMA).[4] (2006).[5][6] Guideline on the Limits of Genotoxic Impurities.

- Solid Phase Scavenging: Marsh, I. R., et al. (2002). High-throughput scavenging of sulfonyl chlorides. Tetrahedron Letters.

-

DMAPA Protocol: BenchChem Technical Support. (2025).[7][8] Troubleshooting Sulfonyl Chloride Work-ups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4.imimg.com [4.imimg.com]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. scispace.com [scispace.com]

- 6. asianjpr.com [asianjpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in 2,5-disubstituted sulfonyl chlorides

Technical Support Center: Advanced Organic Synthesis Division Ticket Category: Sulfonyl Group Functionalization Subject: Troubleshooting Steric Hindrance in 2,5-Disubstituted Benzenesulfonyl Chlorides Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. We understand you are encountering difficulties with 2,5-disubstituted benzenesulfonyl chlorides .

The Core Issue: This substitution pattern presents a "perfect storm" of steric and electronic frustration. The substituent at the 2-position (ortho) physically blocks the trajectory of incoming nucleophiles (amines/alcohols) toward the sulfur atom. Meanwhile, the substituent at the 5-position (meta) often locks the conformation or modulates the electron density of the ring, rendering standard activation methods (like pyridine/DMAP) ineffective or prone to side reactions like desulfonylation.

Below are your Troubleshooting Modules , designed to diagnose and resolve your specific failure mode.

Module 1: Synthesis Diagnostics (Getting the Reagent)

User Report: "I cannot synthesize the 2,5-disubstituted sulfonyl chloride in high purity. Direct chlorosulfonation yields mixtures or regioisomers."

Root Cause Analysis:

Electrophilic aromatic substitution (using chlorosulfonic acid,

Protocol A: The Sandmeyer "DABSO" Correction (Recommended) Stop using chlorosulfonic acid. Switch to a radical-mediated Sandmeyer approach using an aniline precursor. This guarantees the 2,5-substitution pattern because the nitrogen is already fixed in position.

-

Reagents: 2,5-disubstituted aniline,

, -

Why DABSO? It acts as a solid, weighable source of

, avoiding the hazards of gas cylinders and providing better stoichiometry control.

Step-by-Step Protocol:

-

Diazotization: Dissolve aniline (1.0 equiv) in

and -

Sulfur Insertion: In a separate flask, mix DABSO (0.6 equiv) and

(5 mol%) in -

Combination: Transfer the diazonium salt solution to the DABSO mixture.

-

Reaction: Stir at Room Temp for 1-3 hours. The copper catalyzes the radical capture of

and subsequent chlorination. -

Workup: Dilute with water, extract with EtOAc.

Technical Note: If the chloride is too unstable to isolate, add the amine nucleophile directly to the crude reaction mixture (One-Pot Sandmeyer-Sulfonylation).

Module 2: Coupling Failure (Making the Bond)

User Report: "I have the chloride, but it won't react with my amine. I just recover starting material or hydrolyzed acid."

Root Cause Analysis:

The ortho-substituent prevents the formation of the trigonal bipyramidal transition state required for

Escalation Protocol: Three Tiers of Activation

Tier 1: Nucleophilic Catalysis Upgrade

Replace DMAP. For hindered sulfonyl chlorides, DMAP often fails to generate the reactive

-

Solution: Use 4-Pyrrolidinopyridine (4-PPY) or DABCO (1.5 equiv). These are more nucleophilic and less hindered than DMAP.

Tier 2: The "SuFEx" Switch (High Success Rate)

Convert the Sulfonyl Chloride to a Sulfonyl Fluoride .

-

The Logic: Sulfonyl fluorides are more stable to hydrolysis (allowing easier handling) but have a unique reactivity profile toward nucleophiles when activated by silyl groups (SuFEx chemistry).[1] The small size of the Fluorine atom reduces steric bulk at the sulfur center, allowing the nucleophile to approach.

-

Protocol:

-

Stir Sulfonyl Chloride with

(saturated aq.) in MeCN for 2 hours -

React Sulfonyl Fluoride with Amine + TMS-Cl (additive) or use a Silyl-Amine.

-

Mechanism: The strong Si-F bond drives the reaction, pulling the fluoride off the hindered sulfur.

-

Tier 3: Palladium-Catalyzed Bypass (The "Nuclear" Option)

If the chloride is completely unreactive, abandon it. Use a Palladium-Catalyzed Aminosulfonylation directly from the Aryl Iodide .

-

Concept: The Pd inserts into the C-I bond, then captures

(from DABSO), and finally couples with a hydrazine or amine. This moves the steric bulk away from the reaction center during the critical bond-forming step.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your starting material and steric severity.

Caption: Decision matrix for synthesizing and coupling sterically hindered sulfonyl chlorides. Green nodes indicate high-probability success paths for 2,5-disubstituted systems.

Module 3: Stability & Storage Data

User Report: "My sulfonyl chloride turns into a black oil after 2 days."

Fact Check:

Contrary to intuition, sterically hindered sulfonyl chlorides are often more stable to hydrolysis than unhindered ones (the "wash-bottle effect"—water can't reach the sulfur). However, they are prone to thermal decomposition (desulfonylation) where they lose

Stability Comparison Table:

| Parameter | Unhindered (e.g., Tosyl Cl) | Hindered (2,5-Disubstituted) |

| Hydrolysis Rate ( | Fast (Minutes to Hours in water) | Slow (Hours to Days) |

| Thermal Stability | High (Stable > 100°C) | Low (Risk of |

| Storage Protocol | Room Temp, Desiccator | -20°C, Under Argon |

| Recrystallization | Easy (EtOAc/Hexane) | Difficult (Use Pentane/DCM cold) |

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as the solvent for the coupling? A: We advise against it for 2,5-disubstituted systems. Pyridine forms a sulfonyl-pyridinium salt intermediate. In hindered systems, this equilibrium is unfavorable. Use DCM or THF as the solvent with a stronger, smaller catalyst like 4-PPY or N-methylimidazole (NMI) .

Q2: Why did you recommend converting to Fluoride (SuFEx)? Isn't Fluorine more stable? A: Yes, the S-F bond is stronger (approx. 130 kcal/mol) than S-Cl. However, under SuFEx conditions (using silyl ethers or amines), the reaction is driven by the formation of the incredibly strong Si-F bond. This "thermodynamic sink" pulls the reaction forward even when steric hindrance makes the kinetics slow. It is the "Gold Standard" for difficult sulfonamide couplings [1].

Q3: My LCMS shows a mass corresponding to the Aryl Chloride (Ar-Cl) instead of the Sulfonamide.

A: This is a classic decomposition signature. Your reaction temperature is too high, causing

-

Fix: Lower the temp to 0°C. If the reaction is too slow, switch to the Pd-catalyzed aminosulfonylation (Module 2, Tier 3) which avoids the discrete sulfonyl chloride intermediate [2].

References

-

SuFEx Chemistry & Sulfonyl Fluorides: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1][2][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition.

-

DABSO & Sandmeyer Reaction: Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides.[4][5][6][7] Organic Letters.

-

Pd-Catalyzed Aminosulfonylation: Deeming, A. S., Russell, C. J., & Willis, M. C. (2012). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Angewandte Chemie.

-

Hydrolysis Kinetics of Hindered Sulfonyl Chlorides: Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Journal of Physical Organic Chemistry.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Ticket #802: Separation of Sulfonamide Product from Pyridine Hydrochloride Salts

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Methodologies Tags: #Workup #PyridineRemoval #Sulfonamide #Purification #Troubleshooting

Introduction: The "Sticky" Problem

"I have synthesized a sulfonamide using sulfonyl chloride and amine in pyridine. The reaction worked, but I cannot get rid of the pyridine. The crude is a sticky oil that smells like old pyridine, and my NMR shows substantial pyridine hydrochloride salts."

Root Cause Analysis: This is a classic isolation challenge. The reaction generates Pyridine Hydrochloride (Py[1][2]·HCl) as a byproduct. While theoretically water-soluble, Py·HCl is hygroscopic and tends to form "oils" or "gums" that trap organic products, creating a biphasic mess that resists standard extraction. Furthermore, the pKa of your sulfonamide product often sits in a "danger zone" where improper pH control can lead to product loss into the aqueous layer.

This guide provides three validated protocols to resolve this, ranging from standard acid washes to chelation strategies.

Module 1: The Chemistry of Separation

To separate these two components, we exploit their response to pH. You must operate in a pH window where your product is neutral (organic soluble) and the pyridine is ionized (water soluble) .

Key Data Points

| Compound | Species Type | pKa (Approx) | Behavior at pH 1.0 (Acidic) | Behavior at pH 12.0 (Basic) |

| Pyridine | Weak Base | 5.2 (Conjugate Acid) | Cationic (Py-H⁺) (Water Soluble) | Neutral (Organic Soluble) |

| Sulfonamide (R-SO₂NH-R') | Weak Acid | 10.0 - 11.0* | Neutral (Organic Soluble) | Anionic (R-SO₂N⁻-R') (Water Soluble) |

| Pyridine HCl | Salt | N/A | Dissolves as ions | De-salts to free Pyridine |

*Note: Sulfonamides attached to electron-withdrawing heterocycles (e.g., sulfathiazole) can have pKa values as low as 6-7, requiring stricter pH control.

Module 2: Validated Workup Protocols

Protocol A: The Standard Acid Wash (Robust)

Best for: Stable sulfonamides that are not acid-sensitive.

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-